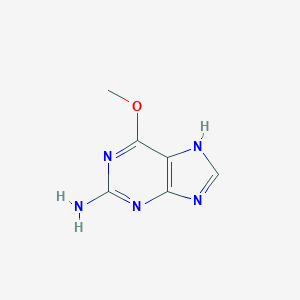
2-Amino-6-metoxipurina
Descripción general
Descripción
6-O-methylguanine is a methylguanine in which the methyl group is positioned on the oxygen at position 6. Formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine, it base-pairs to thymine rather than cytidine, causing a G:C to A:T transition in DNA. It has a role as a mutagen.
Aplicaciones Científicas De Investigación
Investigación del cáncer: Malignidades de células T
El arabinoside de 2-amino-6-metoxipurina ha mostrado ser prometedor como agente contra las malignidades de células T. Es un profármaco soluble en agua que se convierte en ara-G por la adenosina desaminasa, que es eficaz contra el crecimiento de líneas celulares T y células T leucémicas humanas recién aisladas . Este compuesto ha sido probado in vivo para su eficacia contra tumores de células T humanas en ratones inmunodeficientes y está en ensayos clínicos .
Terapias antivirales: Medicamentos anti-VIH
Los derivados del compuesto se han utilizado en la síntesis de medicamentos antivirales, particularmente contra el VIH. Por ejemplo, la 2′,3′-dideoxiinosina, un fármaco anti-VIH, se puede obtener utilizando biocatalizadores que implican la desaminación de compuestos de purina .
Biocatálisis: Desaminación de purinas
Arthrobacter oxydans, una bacteria grampositiva, utiliza desaminasas que pueden actuar sobre compuestos de purina, incluyendo this compound. Este proceso es crucial para la transformación quimioenzimática preparativa de análogos de nucleósidos y bases en varios derivados .
Aplicaciones analíticas: Control de calidad
La 6-O-metilguanina, un derivado de la this compound, se utiliza en aplicaciones analíticas como la prueba de liberación farmacéutica, el desarrollo de métodos para análisis cualitativos y cuantitativos, y la prueba de control de calidad en la industria alimentaria y de bebidas .
Estudios de inhibición enzimática: ADN polimerasa
Los estudios han indicado que la ADN polimerasa mitocondrial es la menos sensible a la inhibición por ara-GTP, un metabolito del arabinoside de this compound. Este hallazgo es significativo para comprender la acción selectiva del compuesto en los procesos celulares .
Citotoxicidad selectiva: células T frente a células B
El arabinoside de this compound demuestra citotoxicidad selectiva para las células T transformadas sobre las células B. Esta selectividad es beneficiosa para las terapias contra el cáncer dirigidas, minimizando el impacto en las células sanas .
Farmacocinética: Conversión del profármaco
La farmacocinética del arabinoside de this compound implica su rápida conversión a ara-G in vivo, con una vida media de aproximadamente 2 horas. Comprender esta conversión es crucial para optimizar las dosis y los horarios de administración en aplicaciones terapéuticas .
Inhibición del crecimiento de la línea monocítica
El compuesto también se ha probado para su capacidad de inhibir el crecimiento en líneas monocíticas, mostrando efectividad en dos de las tres líneas probadas. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades que involucran células monocíticas
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-6-methoxypurine, also known as 506U, is the T-cell lines and freshly isolated human T-leukemic cells . This compound is particularly effective against these cells, making it a potential agent for T-cell malignancies .
Mode of Action
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . This interaction with its targets results in the inhibition of mitochondrial DNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of T-cells. The compound is selective for transformed T over B cells and also inhibits growth in two of three monocytic lines tested .
Pharmacokinetics
When administered intravenously to cynomolgus monkeys, 506U is rapidly converted to ara-G; the ara-G has a half-life of approximately 2 hours . This suggests that the compound has good bioavailability and can be effectively used in the treatment of T-cell malignancies.
Result of Action
The action of 2-Amino-6-methoxypurine results in a dose-dependent efficacy against human T-cell tumors in immunodeficient mice . This indicates that the compound has a significant impact on the molecular and cellular levels, effectively inhibiting the growth of T-cell lines and freshly isolated human T-leukemic cells .
Análisis Bioquímico
Biochemical Properties
2-Amino-6-methoxypurine is a water-soluble prodrug that is converted to guanine arabinoside (ara-G) by adenosine deaminase . It is not a substrate for deoxycytidine kinase, adenosine kinase, or purine nucleoside phosphorylase, but it is phosphorylated by mitochondrial deoxyguanosine kinase .
Cellular Effects
In cellular studies, 2-Amino-6-methoxypurine has been shown to be selective for transformed T cells over B cells and also inhibited growth in two of three monocytic lines tested . This suggests that 2-Amino-6-methoxypurine may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-methoxypurine involves its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This process may lead to changes in gene expression and enzyme activation or inhibition, thereby exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Amino-6-methoxypurine has been shown to have in vivo dose-dependent efficacy against human T-cell tumors in immunodeficient mice
Dosage Effects in Animal Models
The effects of 2-Amino-6-methoxypurine in animal models vary with different dosages
Metabolic Pathways
The metabolic pathways of 2-Amino-6-methoxypurine involve its conversion to ara-G by adenosine deaminase, followed by phosphorylation by mitochondrial deoxyguanosine kinase . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that the compound is a water-soluble prodrug , which may influence its localization or accumulation within cells.
Propiedades
IUPAC Name |
6-methoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049405 | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20535-83-5 | |
| Record name | O6-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20535-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(6)-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020535835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methoxypurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O6-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Purin-2-amine, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B710FV2AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

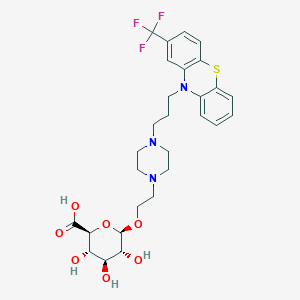
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)


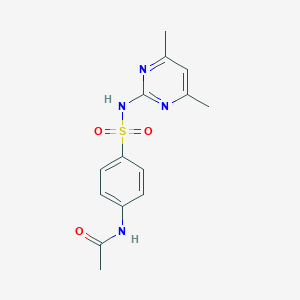



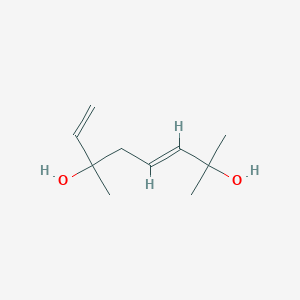

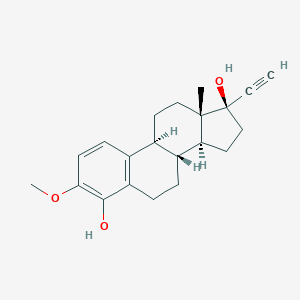

![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
